4-(Methylamino)cyclohexanol

Description

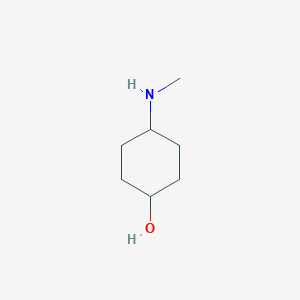

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJKFWFDNIIACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944997, DTXSID401300499 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-38-5, 22348-44-3, 2987-05-5 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(methylamino)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis and trans isomers of 4-(Methylamino)cyclohexanol

An In-depth Technical Guide to the Cis and Trans Isomers of 4-(Methylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, stereochemistry, and characterization of the , compounds of interest in medicinal chemistry and drug development due to their structural relationship to pharmacologically active molecules. The distinct spatial arrangement of the functional groups in these isomers can lead to significant differences in their biological activity and physicochemical properties.

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. These geometric differences dictate the preferred chair conformations and the axial/equatorial positioning of the substituents, which in turn influences their reactivity and interaction with biological targets.

The thermodynamically more stable conformation for the trans isomer is predicted to have both the hydroxyl and methylamino groups in equatorial positions, minimizing steric hindrance. For the cis isomer, one substituent will necessarily be in an axial position while the other is equatorial in the most stable chair conformation.

Caption: Chair conformations of cis and trans-4-(Methylamino)cyclohexanol.

Synthesis and Separation

The synthesis of can be approached through several routes, often resulting in a mixture of both isomers that require subsequent separation.

A common synthetic strategy involves the reduction of a 4-(methylamino)cyclohexanone precursor. The choice of reducing agent can influence the diastereoselectivity of the reaction. For instance, catalytic hydrogenation or reduction with metal hydrides can be employed.

Alternatively, the synthesis can start from p-aminophenol, followed by N-methylation and subsequent catalytic hydrogenation of the aromatic ring. This method also typically yields a mixture of cis and trans isomers.

Separation of the cis and trans isomers is commonly achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).[1] The different polarities of the two isomers, arising from their distinct three-dimensional structures and the accessibility of the polar hydroxyl and amino groups, allow for their separation on a stationary phase. Fractional crystallization can also be an effective method for separating isomers if there is a significant difference in their solubilities.[2]

Characterization and Spectroscopic Data

The characterization of the relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, especially the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), are highly sensitive to the axial or equatorial orientation of the substituents.

In the more stable chair conformation of the trans isomer, where both substituents are equatorial, the carbinol proton is axial and will typically exhibit large axial-axial coupling constants with the adjacent axial protons. In the cis isomer, the carbinol proton will be either axial or equatorial depending on which substituent is axial, leading to different coupling patterns.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The O-H and N-H stretching vibrations will appear as broad bands in the region of 3200-3600 cm⁻¹. The C-N and C-O stretching vibrations will be observed in the fingerprint region (1000-1300 cm⁻¹). While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region may be observed due to the different molecular symmetries.

Quantitative Data

Below is a table summarizing the available quantitative data for the isomers of this compound. It is important to note that detailed experimental data for these specific compounds is not extensively published; therefore, some data is derived from supplier information and comparison with closely related structures.

| Property | cis-4-(Methylamino)cyclohexanol | trans-4-(Methylamino)cyclohexanol | Reference |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | 129.20 g/mol | [3] |

| CAS Number | 177906-46-6 (as hydrochloride) | 22348-44-3 | [3] |

| Physical Form | Solid (hydrochloride) | Solid | |

| Purity | ≥97% (hydrochloride) | 95% | [3] |

| Storage Temperature | 4°C, protect from light (hydrochloride) | 2-8°C, inert atmosphere | [3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound isomers. These should be adapted and optimized based on specific laboratory conditions and safety considerations.

Protocol 1: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycyclohexanone in methanol.

-

Amine Addition: Add an aqueous solution of methylamine to the flask.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 using a suitable acid (e.g., acetic acid).

-

Reducing Agent: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography.

Protocol 2: Spectroscopic Characterization

-

NMR Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling constants to determine the structure and stereochemistry. Pay close attention to the multiplicity of the carbinol proton.

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The number of unique carbon signals will confirm the symmetry of the molecule.

-

IR Sample Preparation: Prepare a sample for IR analysis, for example, as a thin film on a salt plate or as a KBr pellet.

-

IR Analysis: Acquire an IR spectrum and identify the characteristic absorption bands for the O-H, N-H, C-H, C-N, and C-O bonds.

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the .

Caption: Experimental workflow for this compound isomers.

Conclusion

The represent an interesting case study in stereoisomerism. Their synthesis, separation, and characterization require a solid understanding of organic chemistry principles. For drug development professionals, the ability to isolate and characterize pure stereoisomers is crucial, as the biological activity and pharmacokinetic properties can vary significantly between isomers. Further research into the pharmacological profiles of the individual could reveal important structure-activity relationships.

References

The Stereochemistry of 4-(Methylamino)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)cyclohexanol is a disubstituted cyclohexane derivative with stereochemical properties that are crucial for its interaction with biological systems. The presence of two substituents on the cyclohexane ring, a hydroxyl group and a methylamino group, gives rise to cis and trans diastereomers. The spatial arrangement of these functional groups, dictated by the chair conformation of the cyclohexane ring, significantly influences the molecule's polarity, reactivity, and biological activity. Understanding the stereochemistry of this compound is therefore paramount for its application in medicinal chemistry and drug development, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or associated with adverse effects. This guide provides an in-depth analysis of the stereochemical aspects of this compound, including its synthesis, conformational analysis, and spectroscopic characterization.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The non-planar, chair-like conformation of the cyclohexane ring results in two distinct substituent positions: axial and equatorial. The relative orientation of multiple substituents as either cis (on the same side of the ring) or trans (on opposite sides of the ring) leads to the formation of diastereomers with unique three-dimensional structures and, consequently, different physicochemical and biological properties.

This compound possesses two stereogenic centers, leading to the existence of cis and trans isomers. The interplay between the hydroxyl and methylamino groups in these isomers governs their conformational preferences and their potential as building blocks in the synthesis of more complex molecules. This document serves as a comprehensive technical resource on the stereochemistry of this compound.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically results in a mixture of cis and trans isomers. Stereoselective synthetic routes or efficient separation techniques are therefore necessary to isolate the desired stereoisomer.

General Synthetic Approach: Reductive Amination

A common method for the synthesis of this compound is the reductive amination of 4-hydroxycyclohexanone with methylamine. This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final product. The stereochemical outcome of the reduction step is influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol: Reductive Amination of 4-Hydroxycyclohexanone

-

Reaction Setup: To a solution of 4-hydroxycyclohexanone (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), an aqueous solution of methylamine (1.2 eq) is added at room temperature.

-

Imine Formation: The reaction mixture is stirred for 1-2 hours to allow for the formation of the corresponding imine/enamine intermediate.

-

Reduction: The mixture is cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise. The choice of a less sterically hindered reducing agent often favors the formation of the thermodynamically more stable trans isomer.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a mixture of cis- and trans-4-(Methylamino)cyclohexanol.

Separation of Cis and Trans Isomers

The separation of the resulting diastereomeric mixture can be achieved through several methods:

-

Fractional Crystallization: This classical technique relies on the differential solubility of the cis and trans isomers or their salts (e.g., hydrochlorides) in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized.

-

Column Chromatography: Silica gel column chromatography is a widely used method for separating diastereomers. The choice of eluent system is critical for achieving good separation, with solvent mixtures of varying polarity (e.g., dichloromethane/methanol or hexane/ethyl acetate/isopropyl alcohol) being commonly employed.

Conformational Analysis

The stereochemistry of this compound is best understood by examining the conformational equilibria of its cis and trans isomers. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the relative stability of the conformers is determined by the steric interactions of these substituents.

Trans-4-(Methylamino)cyclohexanol

In the trans isomer, the hydroxyl and methylamino groups are on opposite sides of the cyclohexane ring. This allows for a chair conformation where both substituents can occupy equatorial positions, which is the most stable arrangement. In this diequatorial conformation, steric hindrance is minimized. The alternative diaxial conformation is highly disfavored due to significant 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring.

Caption: Chair conformations of trans-4-(Methylamino)cyclohexanol.

Cis-4-(Methylamino)cyclohexanol

For the cis isomer, the hydroxyl and methylamino groups are on the same side of the ring. This necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. The two possible chair conformers will therefore have different energies depending on which substituent occupies the sterically more demanding axial position. Generally, the conformer with the larger substituent in the equatorial position is favored. The relative steric bulk of the hydroxyl and methylamino groups will determine the position of the conformational equilibrium.

Caption: Chair conformations of cis-4-(Methylamino)cyclohexanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of this compound isomers. The chemical shifts (δ) and coupling constants (J) of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation.

Predicted ¹H NMR Data

Based on data from analogous compounds such as 4-methylcyclohexanol and 4-aminocyclohexanol, the following are predicted ¹H NMR characteristics:

-

Axial Protons: Generally resonate at a higher field (lower ppm) compared to their equatorial counterparts.

-

Equatorial Protons: Typically resonate at a lower field (higher ppm).

-

Coupling Constants: The coupling constant between adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Proton | trans-4-(Methylamino)cyclohexanol (Diequatorial) | cis-4-(Methylamino)cyclohexanol (Axial OH, Equatorial NHMe) | cis-4-(Methylamino)cyclohexanol (Equatorial OH, Axial NHMe) |

| H-1 (CHOH) | ~3.5 (multiplet, broad) | ~4.0 (multiplet, narrow) | ~3.5 (multiplet, broad) |

| H-4 (CHNHMe) | ~2.7 (multiplet, broad) | ~3.2 (multiplet, broad) | ~3.0 (multiplet, narrow) |

| N-CH₃ | ~2.4 (singlet) | ~2.4 (singlet) | ~2.4 (singlet) |

| Cyclohexyl H (axial) | ~1.0 - 1.4 | ~1.0 - 1.5 | ~1.0 - 1.5 |

| Cyclohexyl H (equatorial) | ~1.8 - 2.1 | ~1.6 - 2.0 | ~1.6 - 2.0 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts are also indicative of the stereochemistry. Carbons bearing axial substituents are generally shielded (resonate at a higher field) compared to those with equatorial substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon | trans-4-(Methylamino)cyclohexanol (Diequatorial) | cis-4-(Methylamino)cyclohexanol (Axial OH, Equatorial NHMe) | cis-4-(Methylamino)cyclohexanol (Equatorial OH, Axial NHMe) |

| C-1 (CHOH) | ~70 | ~65 | ~70 |

| C-4 (CHNHMe) | ~58 | ~58 | ~53 |

| N-CH₃ | ~34 | ~34 | ~34 |

| C-2, C-6 | ~35 | ~32 | ~30 |

| C-3, C-5 | ~31 | ~28 | ~26 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Importance in Drug Development

The distinct three-dimensional structures of the cis and trans isomers of this compound can lead to significant differences in their biological activity. In drug design, one stereoisomer may bind to a biological target with high affinity and elicit a therapeutic response, while the other isomer may be inactive or even produce undesirable side effects. Therefore, the synthesis and characterization of stereochemically pure this compound derivatives are critical for the development of safe and effective pharmaceuticals. The principles of stereochemistry outlined in this guide are fundamental to the rational design and synthesis of novel drug candidates incorporating this versatile chemical scaffold.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its physical, chemical, and biological properties. The cis and trans isomers exhibit distinct conformational preferences, which can be elucidated through spectroscopic techniques, particularly NMR. A thorough understanding of these stereochemical features is essential for researchers and scientists working in the field of organic synthesis and medicinal chemistry, as it enables the targeted synthesis of specific isomers for applications in drug discovery and development. The methodologies and data presented in this guide provide a foundational understanding for the stereocontrolled synthesis and characterization of this important class of compounds.

physical and chemical properties of 4-(Methylamino)cyclohexanol

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Methylamino)cyclohexanol, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and safety information.

Core Properties and Data

This compound is a chemical compound that serves as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents such as antidepressants.[1] It exists as cis and trans stereoisomers.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Data for both the general compound and its specific isomers are included where available.

| Property | Value | Source |

| Molecular Formula | C7H15NO | [2] |

| Molecular Weight | 129.2 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 123°-129° C (at 22 mmHg) | [4] |

| Physical Form | Solid | |

| Purity | 95% - 97% | [2] |

| Storage Temperature | Refrigerator (2-8°C), Keep in dark place, inert atmosphere |

Isomer-Specific CAS Numbers:

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrogenation of p-methylaminophenol.[4]

Materials:

-

p-Methylaminophenol (17g)

-

Methanol (200 ml)

-

Triethylamine (20 ml)

-

5% Rhodium on Alumina catalyst (9 g)

-

Chloroform (500 ml)

-

5% aqueous Sodium Hydroxide (NaOH) solution (200 ml)

-

Hydrogen gas

Procedure:

-

Combine p-methylaminophenol, triethylamine, and 5% rhodium on alumina in methanol within a suitable reaction vessel.

-

Pressurize the vessel with hydrogen gas to 3 to 4 atmospheres.

-

Heat the mixture to a temperature of 60° to 70° C.

-

Maintain these conditions while shaking the mixture for 16 hours to facilitate hydrogenation.

-

After the reaction period, filter the mixture to remove the catalyst.

-

Concentrate the mother liquor and evaporate it to dryness.

-

To the resulting residue, add chloroform and a 5% aqueous NaOH solution.

-

Separate the chloroform layer, wash it with water, and then concentrate it.

-

Purify the final product by distillation under reduced pressure to yield 4-methylaminocyclohexanol.[4]

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS signal word for this chemical is "Warning".

Personal Protective Equipment (PPE):

-

Respiratory Protection: A government-approved respirator should be worn.[5]

-

Hand Protection: Use compatible, chemical-resistant gloves.[5] Gloves should be inspected before use and disposed of properly after.[6]

-

Eye Protection: Chemical safety goggles are required.[5]

Handling and Storage:

-

Avoid breathing vapor and contact with eyes, skin, and clothing.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[5]

-

Ingestion: If the person is conscious, wash out their mouth with water.[5]

In all cases of exposure, it is crucial to seek medical attention.[5]

Application in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the secondary amine and hydroxyl group on a cyclohexane scaffold, make it a versatile building block for creating more complex molecules with potential therapeutic applications. For instance, it can be used as a precursor for synthesizing antidepressants and other drugs.[1] The development of analytical methods, such as non-aqueous titrations, is important for determining the potency of drug substances derived from this intermediate.[7]

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. This compound, CasNo.2987-05-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. trans-4-(Methylamino)cyclohexanol - [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Safety Guideline [chemtrack.org]

- 6. capotchem.com [capotchem.com]

- 7. jetir.org [jetir.org]

A Technical Guide to 4-(Methylamino)cyclohexanol: Properties, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylamino)cyclohexanol, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed experimental protocol for its synthesis is provided. Furthermore, this guide explores the significant role of this compound derivatives in drug development, with a particular focus on the synthesis and mechanism of action of the widely used analgesic, Tramadol. The dual-action signaling pathway of Tramadol, involving mu-opioid receptor agonism and serotonin-norepinephrine reuptake inhibition, is elucidated through a detailed diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a cycloaliphatic amino alcohol. It exists as cis and trans isomers. The general CAS number for the mixture of isomers is 2987-05-5, while the trans-isomer is specifically identified by CAS number 22348-44-3.[1][2]

| Property | Value | Reference |

| CAS Number | 2987-05-5 | [1][3] |

| CAS Number (trans-isomer) | 22348-44-3 | [2] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.2 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | Refrigerator | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of p-methylaminophenol.

Experimental Protocol: Hydrogenation of p-Methylaminophenol

This protocol describes the synthesis of 4-methylaminocyclohexanol from p-methylaminophenol using a rhodium-alumina catalyst.

Materials:

-

p-Methylaminophenol

-

Methanol

-

Triethylamine

-

5% Rhodium on alumina

-

Chloroform

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Water

-

Hydrogen gas

Equipment:

-

High-pressure hydrogenation apparatus (shaker type)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a high-pressure reaction vessel, combine 17 g of p-methylaminophenol, 200 mL of methanol, 20 mL of triethylamine, and 9 g of 5% rhodium on alumina catalyst.

-

Seal the vessel and introduce hydrogen gas to a pressure of 3 to 4 atmospheres.

-

Heat the mixture to 60-70 °C and shake for 16 hours to facilitate hydrogenation.

-

After the reaction is complete, cool the vessel and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

To the residue, add 500 mL of chloroform and 200 mL of 5% aqueous NaOH solution and transfer to a separatory funnel.

-

Shake the funnel and allow the layers to separate. Collect the organic (chloroform) layer.

-

Wash the organic layer with water.

-

Concentrate the chloroform layer using a rotary evaporator.

-

Purify the resulting residue by distillation under reduced pressure to yield 4-methylaminocyclohexanol.

Application in Drug Development: The Synthesis of Tramadol

This compound and its derivatives are valuable building blocks in medicinal chemistry, notably in the synthesis of analgesics and antidepressants.[4] A prominent example is the synthesis of Tramadol, a centrally acting analgesic. The synthesis of Tramadol typically proceeds through the key intermediate, 2-(dimethylaminomethyl)cyclohexanone.

Experimental Workflow: Synthesis of Tramadol

The following diagram illustrates the general synthetic workflow for Tramadol, starting from cyclohexanone.

Caption: Synthetic workflow for Tramadol hydrochloride.

Mechanism of Action of Tramadol: A Dual Signaling Pathway

Tramadol exhibits a unique dual mechanism of action, contributing to its analgesic efficacy. It acts as a weak agonist at the μ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine.[5][6][7][8]

Signaling Pathway of Tramadol's Analgesic Effect

The diagram below illustrates the dual signaling pathways modulated by Tramadol and its active metabolite, O-desmethyltramadol (M1).

Caption: Dual mechanism of action of Tramadol.

Tramadol is metabolized in the liver to O-desmethyltramadol (M1), which is a more potent agonist of the μ-opioid receptor than the parent compound.[5][8][9] Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channel activity.[10][11][12] This results in reduced neuronal excitability and decreased release of nociceptive neurotransmitters. Concurrently, the parent tramadol molecule inhibits the reuptake of serotonin and norepinephrine by blocking their respective transporters (SERT and NET).[5][13][14] The increased synaptic concentrations of these monoamines enhance the activity of descending inhibitory pain pathways.[15][16]

Conclusion

This compound is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its utility is highlighted by its role in the synthesis of complex pharmaceutical agents like Tramadol. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is crucial for the development of new and improved therapeutics. The dual-action mechanism of Tramadol, stemming from a single molecular scaffold, exemplifies the intricate structure-activity relationships that can be explored starting from versatile building blocks like this compound. This guide provides a foundational resource for scientists and researchers aiming to leverage this compound in their drug discovery and development endeavors.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Pharmacological Aspects of the Effects of Tramadol on G-Protein Coupled Receptors [jstage.jst.go.jp]

- 4. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 5. Tramadol - Wikipedia [en.wikipedia.org]

- 6. elearning.aljazeera.net [elearning.aljazeera.net]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 9. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological aspects of the effects of tramadol on G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. anesthesiaexperts.com [anesthesiaexperts.com]

- 13. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-(Methylamino)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 4-(Methylamino)cyclohexanol. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. It also serves as a template for the presentation of experimental data upon acquisition.

Chemical Structure and Isomerism

This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the cyclohexane ring dictates the isomer.

-

trans-4-(Methylamino)cyclohexanol: The hydroxyl and methylamino groups are on opposite faces of the cyclohexane ring. The CAS number for the trans isomer is 22348-44-3.[1][2][3]

-

cis-4-(Methylamino)cyclohexanol: The hydroxyl and methylamino groups are on the same face of the cyclohexane ring. The CAS number for the hydrochloride salt of the cis isomer is 948883-68-9.[4]

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| trans | H-1 (CH-OH) | ~3.4 - 3.6 | m | - |

| H-4 (CH-NH) | ~2.5 - 2.7 | m | - | |

| -NHCH₃ | ~2.4 | s | - | |

| Cyclohexyl H | ~1.0 - 2.0 | m | - | |

| -OH, -NH | Broad singlet | - | - | |

| cis | H-1 (CH-OH) | ~3.8 - 4.0 | m | - |

| H-4 (CH-NH) | ~2.8 - 3.0 | m | - | |

| -NHCH₃ | ~2.4 | s | - | |

| Cyclohexyl H | ~1.2 - 1.8 | m | - | |

| -OH, -NH | Broad singlet | - | - |

Note: Predicted values are based on the analysis of similar structures such as trans-4-Aminocyclohexanol.[5] Actual experimental values may vary.

Table 2: ¹³C NMR Data (Predicted)

| Isomer | Carbon | Chemical Shift (ppm) |

| trans | C-1 (CH-OH) | ~69 - 72 |

| C-4 (CH-NH) | ~58 - 61 | |

| -NHCH₃ | ~34 - 36 | |

| Cyclohexyl C | ~25 - 35 | |

| cis | C-1 (CH-OH) | ~65 - 68 |

| C-4 (CH-NH) | ~55 - 58 | |

| -NHCH₃ | ~34 - 36 | |

| Cyclohexyl C | ~22 - 32 |

Note: Predicted values are based on established substituent effects on cyclohexane rings.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-O Stretch (alcohol) | 1050 - 1150 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Fragment | m/z (Expected) | Notes |

| EI | [M]⁺ | 129.1154 | Molecular Ion |

| [M-H₂O]⁺ | 111.1048 | Loss of water | |

| [M-CH₃]⁺ | 114.0919 | Loss of a methyl group | |

| [CH₂=NHCH₃]⁺ | 44.0500 | Common fragment from N-methylamines | |

| ESI | [M+H]⁺ | 130.1232 | Protonated Molecule |

Note: The molecular weight of this compound (C₇H₁₅NO) is 129.20 g/mol .[1][3]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

Reference the chemical shifts to the deuterated solvent peaks.

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation:

-

For Electron Ionization (EI), a GC-MS system is typically used.

-

For Electrospray Ionization (ESI), an LC-MS or direct infusion system is appropriate.

-

-

Data Acquisition:

-

EI-MS: Introduce the sample via a GC inlet. Acquire data over a mass range of m/z 40-400.

-

ESI-MS: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

References

- 1. CAS 22348-44-3 | trans-4-methylamino-cyclohexanol - Synblock [synblock.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. trans-4-(Methylamino)cyclohexanol - [sigmaaldrich.com]

- 4. cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR [m.chemicalbook.com]

- 5. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of 4-(Methylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

While specific quantitative solubility data for 4-(Methylamino)cyclohexanol is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination and understanding. The principles and methodologies outlined herein are intended to empower researchers to systematically evaluate the solubility of this compound in various solvents, a critical step in many chemical and pharmaceutical development processes.

Understanding the Solubility of this compound

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is primarily influenced by its molecular structure, which contains both polar and non-polar functional groups. The hydroxyl (-OH) and the secondary amine (-NHCH₃) groups are polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents like water and alcohols. Conversely, the cyclohexyl ring is non-polar, which may contribute to solubility in less polar organic solvents.

The interplay of these groups, along with factors such as temperature, pressure, and the pH of the solvent, will ultimately determine the extent of its solubility.

Data Presentation: A Template for Experimental Data

Given the absence of published data, the following table is provided as a structured template for researchers to record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

A selection of solvents of varying polarities

-

Scintillation vials or other suitable sealed containers

-

A constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

A suitable analytical technique for quantification (e.g., HPLC, GC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Crystal Dissolution Method

This method can provide a faster estimation of solubility.

Materials:

-

Same as the Equilibrium Solubility Method.

Procedure:

-

Prepare a series of solutions of this compound in the chosen solvent at different concentrations.

-

Place a known amount of the solid compound into each solution.

-

Observe the samples over time. The lowest concentration at which the solid does not completely dissolve provides an estimate of the solubility.

-

For a more quantitative approach, monitor the concentration of the solute in the solution over time using a suitable analytical technique. The concentration at which the dissolution rate becomes zero is the solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing Solubility.

Conformational Analysis of 4-(Methylamino)cyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of cis- and trans-4-(methylamino)cyclohexanol. Understanding the three-dimensional structure and conformational preferences of such molecules is paramount in medicinal chemistry and drug design, as these factors critically influence molecular interactions and biological activity. This document outlines the fundamental principles governing the conformational behavior of these isomers, details experimental and computational methodologies for their study, and presents expected quantitative data in a comparative format.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). For substituted cyclohexanes, the relative stability of different chair conformations is largely dictated by steric interactions.

A key destabilizing factor is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring.[1][2] Consequently, cyclohexane conformations that place bulky substituents in the equatorial position are generally more stable.[3][4]

For 1,4-disubstituted cyclohexanes like 4-(methylamino)cyclohexanol, we must consider both cis and trans geometric isomers. Each of these isomers can exist as an equilibrium of two chair conformations, which interconvert via a process known as ring flipping.

Conformational Analysis of trans-4-(Methylamino)cyclohexanol

The trans isomer has one substituent on the "up" face of the ring and one on the "down" face. This arrangement allows for a diequatorial conformation where both the methylamino and hydroxyl groups occupy equatorial positions. The alternative chair conformation, adopted after a ring flip, would place both substituents in axial positions.

The diequatorial conformation of trans-4-(methylamino)cyclohexanol is overwhelmingly favored at equilibrium.[5] This is because the diaxial conformation would introduce significant steric strain from 1,3-diaxial interactions between the substituents and the axial hydrogens.[5]

The relative energies of the conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent.

| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans-diequatorial | -OH (eq), -NHMe (eq) | Minimal | 0 | >99.9 |

| trans-diaxial | -OH (ax), -NHMe (ax) | 1,3-diaxial (-OH, H), 1,3-diaxial (-NHMe, H) | ~3.1 | <0.1 |

Note: A-values for -OH and -NHMe are approximately 1.0 kcal/mol and 2.1 kcal/mol, respectively. The combined energy difference in the diaxial conformer makes it highly unstable.

Conformational Analysis of cis-4-(Methylamino)cyclohexanol

In the cis isomer, both substituents are on the same face of the ring. This means that in any chair conformation, one substituent must be axial and the other equatorial. Ring flipping interconverts the positions of the two groups.

The conformational equilibrium will favor the chair form where the larger substituent (methylamino group) occupies the more sterically favorable equatorial position, forcing the smaller hydroxyl group into the axial position.

The energy difference between the two conformers of the cis isomer is determined by the difference in the A-values of the two substituents.

| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| cis-(ax,eq) | -OH (ax), -NHMe (eq) | 1,3-diaxial (-OH, H) | 0 | ~85 |

| cis-(eq,ax) | -OH (eq), -NHMe (ax) | 1,3-diaxial (-NHMe, H) | ~1.1 | ~15 |

Note: The relative energy is estimated as the difference in A-values (2.1 - 1.0 = 1.1 kcal/mol).

Experimental and Computational Protocols

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the conformation of cyclohexane derivatives.[5] The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which in turn is determined by their axial or equatorial positions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (≥300 MHz).

-

Spectral Analysis:

-

Identify the signals corresponding to the protons on C1 and C4 (the carbons bearing the substituents).

-

The width of the signal for the proton attached to the same carbon as a substituent can indicate its orientation. A broad signal with large coupling constants is characteristic of an axial proton (due to large axial-axial couplings), while a narrow signal with smaller coupling constants suggests an equatorial proton.

-

For the trans isomer, the protons at C1 and C4 in the dominant diequatorial conformer will both be axial, showing large trans-diaxial couplings.

-

For the cis isomer, one of these protons will be axial and the other equatorial. The equilibrium mixture will show population-averaged coupling constants.

-

-

Variable Temperature (VT) NMR: To study the dynamics of ring flipping, NMR spectra can be acquired at different temperatures. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe signals for both individual conformers.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the energies of different conformations and predict their relative stabilities.

Computational Protocol: DFT Calculations

-

Structure Building: Construct the initial 3D structures of the possible chair conformations for both cis and trans isomers using molecular modeling software (e.g., Avogadro, GaussView).[1][2]

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies and Gibbs free energies.

-

Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium populations.

Visualizing Conformational Equilibria and Workflows

References

In-Depth Technical Guide on the Theoretical and Computational Studies of 4-(Methylamino)cyclohexanol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and computational studies on 4-(Methylamino)cyclohexanol are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data for the closely related and structurally similar analog, trans-4-aminocyclohexanol, to infer the probable characteristics and methodologies applicable to this compound.

Core Concepts: Conformational Analysis and Stability

The conformational landscape of substituted cyclohexanes is fundamental to their chemical reactivity and biological activity. For this compound, as with its analog trans-4-aminocyclohexanol, the cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.

The key determinant of stability for stereoisomers of 4-substituted cyclohexanols is the minimization of steric hindrance. The most stable conformation for the trans isomer of 4-aminocyclohexanol is the chair form, where both the amino (-NH₂) and hydroxyl (-OH) groups occupy equatorial positions.[1] This diequatorial arrangement avoids unfavorable 1,3-diaxial interactions that would destabilize a conformation with axial substituents.[1] While the cyclohexane ring can undergo a "ring flip," this process would force the substituents into axial positions, leading to significant steric strain. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.[1] It is highly probable that trans-4-(Methylamino)cyclohexanol follows the same principle, with the methylamino and hydroxyl groups preferentially occupying equatorial positions.

Computational and Spectroscopic Data

Due to the lack of specific data for this compound, the following tables summarize experimental and computational data for its analogs, primarily cis- and trans-4-aminocyclohexanol. These values provide a reliable reference for predicting the properties of the target molecule.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) for 4-Aminocyclohexanol Isomers

| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |

| H-1 (CH-OH) | ~3.96 (m) | ~3.58 (m) | The H-1 proton in the cis isomer is equatorial and thus resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.[2] |

| H-4 (CH-NH₂) | ~3.20 (m) | ~2.65 (m) | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[2] |

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) for 4-Aminocyclohexanol Isomers

| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Features |

| C-1 (CH-OH) | ~65.5 | ~69.5 | The carbon bearing the hydroxyl group in the cis isomer (axial OH) is shielded compared to the trans isomer (equatorial OH). |

| C-4 (CH-NH₂) | ~45.0 | ~50.0 | The carbon bearing the amino group in the cis isomer (equatorial NH₂) is at a lower field than in the trans isomer (axial NH₂). |

Note: Specific chemical shifts can vary with the solvent and experimental conditions. Data is inferred from typical values for substituted cyclohexanes.

Table 3: Computed Properties of trans-4-Aminocyclohexanol

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [3] |

| XLogP3-AA | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 115.099714038 Da[3] |

| Monoisotopic Mass | 115.099714038 Da[3] |

| Topological Polar Surface Area | 46.2 Ų[3] |

| Heavy Atom Count | 8 |

| Complexity | 66.9[3] |

These properties were computationally generated and are available in the PubChem database for 4-aminocyclohexanol.[3]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of 4-substituted cyclohexanols, based on methodologies reported for analogous compounds.

Synthesis of trans-4-Aminocyclohexanol

A common synthetic route to trans-4-aminocyclohexanol involves the stereoselective reduction of 4-hydroxycyclohexanone followed by amination. A one-pot chemoenzymatic method has been developed for the synthesis of both cis and trans isomers.[4]

Protocol for One-Pot Synthesis of trans-4-Aminocyclohexanol:

-

Reaction Setup: In a reaction vessel, 1,4-cyclohexanedione is used as the starting material.[4]

-

Enzymatic Reduction: A regioselective ketoreductase (KRED) is employed for the selective mono-reduction of the diketone to yield 4-hydroxycyclohexanone.[4]

-

Enzymatic Transamination: A stereocomplementary amine transaminase (ATA) is then used to convert the intermediate into trans-4-aminocyclohexanol with good to excellent diastereomeric ratios.[4]

-

Work-up and Isolation: The product is isolated from the reaction mixture using standard extraction and purification techniques, such as crystallization.

NMR Spectroscopic Analysis for Conformational Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the conformation of cyclic molecules.[1] The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle, as described by the Karplus equation.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the 4-aminocyclohexanol isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]

-

Spectral Analysis: Analyze the chemical shifts and coupling constants of the H-1 (proton on the carbon with the -OH group) and H-4 (proton on the carbon with the -NH₂ group) signals. For trans-4-aminocyclohexanol, the H-1 proton typically exhibits a large axial-axial coupling constant (around 11.2 Hz) and a smaller axial-equatorial coupling constant (around 3.9 Hz), confirming the axial position of this proton and thus the diequatorial conformation of the substituents.[1]

Visualization of Methodologies

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of 4-aminocyclohexanol.

Logical Flow for Conformational Analysis

Caption: Logical flow for determining the most stable conformation.

Signaling Pathways and Biological Relevance

While specific signaling pathways for this compound are not documented, its structural analog, trans-4-aminocyclohexanol, is a key intermediate in the synthesis of the mucolytic drug Ambroxol.[5] Ambroxol's mechanism of action involves the stimulation of surfactant production in the lungs and the reduction of mucus viscosity. Although a direct signaling pathway for the cyclohexanol moiety itself is not the primary mode of action, its rigid structure is crucial for the overall shape of the drug molecule, enabling it to bind to its therapeutic targets.

Derivatives of 4-amino-4-arylcyclohexanones have been investigated for their analgesic activity, suggesting that this chemical scaffold can interact with receptors in the central nervous system.[6][7] The nature and position of substituents on the aryl ring significantly influence the analgesic potency.[6] This indicates that the 4-aminocyclohexanol core serves as a valuable scaffold for presenting functional groups in a specific spatial orientation for receptor binding.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound by leveraging data from its close analog, trans-4-aminocyclohexanol. The principles of conformational analysis, spectroscopic characterization, and synthetic methodologies discussed herein are directly applicable to the study of this compound. Further dedicated computational and experimental research on the title compound is warranted to fully elucidate its unique properties and potential applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylamino)cyclohexanol: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)cyclohexanol is a pivotal synthetic intermediate in medicinal chemistry, primarily recognized for its role as a versatile building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its utility in the development of antidepressant and analgesic drugs. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The precise first synthesis and discovery of this compound is not extensively documented in readily available literature. However, its emergence as a significant chemical entity is closely tied to the exploration of aminocyclohexanol derivatives in medicinal chemistry. A key early disclosure of a synthesis method for this compound is found in U.S. Patent 4,298,739. This patent, with a priority date in the late 1970s, focused on the preparation of various substituted aminocyclohexanols, highlighting their potential as intermediates in the synthesis of more complex molecules.

The scientific interest in the 4-aminocyclohexanol scaffold grew from the understanding that the cyclohexane ring provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The presence of both a hydroxyl and a secondary amine group in this compound offers two reactive centers for further chemical modifications, making it a valuable precursor for creating diverse molecular architectures. Its derivatives have been investigated for a range of biological activities, most notably for their potential as central nervous system agents.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in synthesis. The compound exists as cis and trans isomers, each with distinct physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 129.20 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | Commercially available data |

| Boiling Point | 123-129 °C at 22 mmHg | PrepChem |

| CAS Number (cis) | 22348-44-3 | PrepChem |

| CAS Number (trans) | 22348-38-5 | PrepChem |

-

¹H NMR: Expected signals would include a multiplet for the proton attached to the hydroxyl-bearing carbon, multiplets for the cyclohexane ring protons, a singlet for the N-methyl protons, and a broad singlet for the amine and hydroxyl protons (which may exchange with D₂O).

-

¹³C NMR: Expected signals would include a peak for the carbon attached to the hydroxyl group, peaks for the other cyclohexane ring carbons, and a peak for the N-methyl carbon.

-

IR Spectroscopy: Characteristic peaks would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and C-N stretch (~1100-1200 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 129, with fragmentation patterns corresponding to the loss of water, methyl, and other fragments of the cyclohexane ring.

Synthesis of this compound

A well-established method for the synthesis of this compound is through the catalytic hydrogenation of p-methylaminophenol. This process is detailed in U.S. Patent 4,298,739.

Experimental Protocol: Catalytic Hydrogenation of p-Methylaminophenol

Materials:

-

p-Methylaminophenol

-

Methanol

-

Triethylamine

-

5% Rhodium on alumina catalyst

-

Hydrogen gas

-

Chloroform

-

5% aqueous Sodium Hydroxide solution

-

Water

Procedure:

-

A mixture of 17 g of p-methylaminophenol, 20 ml of triethylamine, and 9 g of 5% rhodium on alumina is prepared in 200 ml of methanol.

-

The mixture is subjected to hydrogenation in a shaker apparatus at a temperature of 60-70 °C under a hydrogen pressure of 3 to 4 atm for 16 hours.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is concentrated by evaporation to dryness.

-

The residue is taken up in 500 ml of chloroform and washed with 200 ml of 5% aqueous NaOH solution.

-

The chloroform layer is separated, washed with water, and then concentrated.

-

The resulting residue is purified by distillation under reduced pressure to yield 4-methylaminocyclohexanol.

Table 2: Key Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | p-Methylaminophenol |

| Catalyst | 5% Rhodium on Alumina |

| Solvent | Methanol |

| Temperature | 60-70 °C |

| Pressure | 3-4 atm H₂ |

| Reaction Time | 16 hours |

| Yield | Approx. 11 g from 17 g starting material |

Synthesis Workflow

The synthesis of this compound from p-methylaminophenol can be visualized as a straightforward catalytic hydrogenation process.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural features allow for the introduction of pharmacophoric elements necessary for biological activity.

Application in Antidepressant Synthesis: The Case of Venlafaxine

A prominent example of the utility of the aminocyclohexanol scaffold is in the synthesis of the antidepressant drug Venlafaxine. While Venlafaxine itself is a 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, its synthesis often proceeds through intermediates that share the core aminocyclohexanol structure. The synthesis of Venlafaxine highlights the importance of the cyclohexanol moiety in creating a scaffold for the desired pharmacophore.

The general synthetic strategy for Venlafaxine involves the reaction of a cyclohexanone derivative with a substituted phenylacetonitrile, followed by reduction and N-methylation steps. The cyclohexanol group is a key feature of the final active molecule.

Potential in Analgesic Drug Discovery

Research has also explored derivatives of 4-aminocyclohexanol for their analgesic properties. A 1980 study published in the Journal of Medicinal Chemistry investigated 4-amino-4-arylcyclohexanones and their derivatives as a novel class of analgesics. This research demonstrated that modifications to the aminocyclohexanol core could lead to compounds with significant pain-relieving effects, further underscoring the importance of this scaffold in medicinal chemistry.

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery stems from its role as a versatile starting material or intermediate. The logical flow from this basic building block to a potential drug candidate is outlined below.

Conclusion

This compound, while not a widely known compound in itself, holds a significant position in the field of medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups on a conformationally defined cyclohexane ring make it an invaluable intermediate for the synthesis of complex and biologically active molecules. Its historical and ongoing role in the development of antidepressants and analgesics underscores its importance as a key building block in the pharmacopeia. This guide provides a foundational understanding of its discovery, synthesis, and applications, intended to aid researchers in leveraging this versatile molecule for future drug discovery efforts.

Methodological & Application

Application Notes and Protocols: The Versatile Scaffold of 4-(Methylamino)cyclohexanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-(methylamino)cyclohexanol scaffold and its analogues in medicinal chemistry. The unique stereochemical and bifunctional nature of this cyclohexyl moiety makes it a valuable building block for the synthesis of a diverse range of biologically active molecules, including potent kinase inhibitors and novel analgesic agents.

Application 1: Development of Potent and Selective CDK9 Inhibitors

The 4-aminocyclohexanol moiety is a key structural feature in the development of highly potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the regulation of gene transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.

A prime example of a 4-aminocyclohexanol-containing drug candidate is JSH-150 . This compound incorporates a substituted (1s,4s)-4-aminocyclohexyl moiety and has demonstrated exceptional potency and selectivity for CDK9.[1][2] JSH-150 effectively inhibits the phosphorylation of RNA Polymerase II, leading to the suppression of key anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc.[1][3] This targeted inhibition of transcription ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][3]

Quantitative Data: In Vitro Activity of JSH-150

| Compound | Target | IC50 (nM) | Selectivity | Cell Lines with Potent Antiproliferative Effects |

| JSH-150 | CDK9 | 1 | ~300-10,000-fold over other CDK family members | Leukemia, Melanoma, Neuroblastoma, Hepatoma, Colon Cancer, Lung Cancer |

Data sourced from multiple studies.[1][2][3][4]

Signaling Pathway of CDK9 Inhibition by JSH-150

Caption: CDK9-mediated transcriptional regulation and its inhibition by JSH-150.

Experimental Protocols: Evaluation of JSH-150

1. In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)

This protocol assesses the direct inhibitory effect of JSH-150 on CDK9 kinase activity.[3][4]

-

Materials:

-

Recombinant CDK9/Cyclin K enzyme

-

CDK9 substrate (e.g., PDKtide)

-

ATP

-

JSH-150 (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader for luminescence detection

-

-

Procedure:

-

Prepare the kinase reaction mixture in a 384-well plate containing 4.5 µL of CDK9/Cyclin K kinase (3 ng/µL) and 0.5 µL of serially diluted JSH-150.

-

Initiate the reaction by adding 5 µL of a solution containing the CDK9 substrate (0.2 µg/µL) and 10 µM ATP.

-

Incubate the plate at 37°C for 1 hour.

-

Cool the plate to room temperature for 5 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

-

2. Western Blot Analysis for Cellular Activity

This protocol evaluates the effect of JSH-150 on the phosphorylation of RNA Pol II and the expression of downstream target proteins in cancer cells.[3]

-

Materials:

-

Cancer cell line (e.g., MV4-11)

-

Cell culture medium and supplements

-

JSH-150

-

DMSO (vehicle control)

-

PBS

-

Cell lysis buffer

-

BCA Protein Assay Kit

-

Laemmli buffer

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II, anti-MCL-1, anti-c-Myc, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of JSH-150 or DMSO for the desired time points (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow for In Vivo Evaluation of JSH-150